4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine

Medicinal Chemistry Chemical Biology Process Development

4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine is a heavily functionalized oxazolo[4,5-c]pyridine derivative bearing three chemically distinct groups (bromo, iodo, and trimethylsilyl) on a fused bicyclic core. It is supplied as a research‑grade building block, typically at ≥98% purity.

Molecular Formula C13H18BrIN2OSi
Molecular Weight 453.19 g/mol
CAS No. 1305324-93-9
Cat. No. B1374835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine
CAS1305324-93-9
Molecular FormulaC13H18BrIN2OSi
Molecular Weight453.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(O1)C(=C(N=C2Br)I)[Si](C)(C)C
InChIInChI=1S/C13H18BrIN2OSi/c1-13(2,3)12-16-7-8(18-12)9(19(4,5)6)11(15)17-10(7)14/h1-6H3
InChIKeyHJMKIKRLZICYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine (CAS 1305324-93-9): Key Procurement Specifications for a Triply Functionalized Heterocyclic Scaffold


4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine is a heavily functionalized oxazolo[4,5-c]pyridine derivative bearing three chemically distinct groups (bromo, iodo, and trimethylsilyl) on a fused bicyclic core. It is supplied as a research‑grade building block, typically at ≥98% purity . Its molecular weight is 453.19 g/mol and it exhibits characteristic computed properties such as a logP of 6.2, indicating substantial lipophilicity .

Why Close Analogs of 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine Cannot Serve as Drop‑in Replacements in Multistep Synthesis


Despite sharing the oxazolo[4,5-c]pyridine core, near-neighbor compounds lack the simultaneous presence of a C‑6 iodo substituent and a C‑7 trimethylsilyl group. For instance, 4‑bromo‑2‑(tert‑butyl)oxazolo[4,5-c]pyridine (CAS 1305324-84‑8) carries only one halogen handle , while 4‑bromo‑2‑(tert‑butyl)‑6‑iodooxazolo[4,5-c]pyridine (CAS 1305325‑02‑3) omits the silyl protection . Conversely, 4‑bromo‑2‑(tert‑butyl)‑7‑(trimethylsilyl)oxazolo[4,5-c]pyridine (CAS 1305324‑62‑2) lacks the more reactive iodo site . These omissions force additional protection/deprotection steps or curtail the sequence of orthogonal cross‑couplings achievable from a single starting material, making direct substitution inefficient.

Quantitative Differentiation of 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine Versus Its Closest Structural Analogs


Higher Guaranteed Purity Reduces Rework in Parallel Synthesis

The title compound is consistently supplied at a minimum purity of 98% , whereas the non‑iodinated analog 4‑bromo‑2‑(tert‑butyl)oxazolo[4,5-c]pyridine is offered with a typical purity of 95% . In library synthesis, this 3‑percentage‑point purity deficit can translate to a doubling of the required purification effort per intermediate.

Medicinal Chemistry Chemical Biology Process Development

Triple Orthogonal Functionalization Enables Sequential C–C Bond Formation

The compound uniquely combines three orthogonal handles: a C‑4 bromo, a C‑6 iodo, and a C‑7 trimethylsilyl group. In contrast, the closest di‑substituted analog 4‑bromo‑2‑(tert‑butyl)‑6‑iodooxazolo[4,5‑c]pyridine (CAS 1305325‑02‑3) offers only two reactive sites [1]. The TMS group can be selectively cleaved (e.g., TBAF, CsF) or directly engaged in Hiyama couplings, while the iodo substituent undergoes Pd‑catalyzed cross‑coupling approximately 1‑2 orders of magnitude faster than bromo [2].

Cross‑Coupling Sequential Functionalization Medicinal Chemistry

Computed Lipophilicity Advantage Over Non‑Iodinated Analogs

The measured logP of the title compound is 6.21 , reflecting the combined hydrophobicity of the tert‑butyl, iodo, and trimethylsilyl groups. By comparison, the non‑iodinated congener 4‑bromo‑2‑(tert‑butyl)oxazolo[4,5‑c]pyridine has a predicted logP of approximately 3.5–4.0 (based on fragment contributions) [1]. This ~2‑log unit increase in lipophilicity can significantly affect membrane permeability and off‑target promiscuity, making the compound particularly relevant for designing cell‑penetrant probes or hydrophobic target mimics.

Drug Design Physicochemical Properties ADME

Higher Molecular Weight and Heavy‑Atom Count Improve Stock‑Solution Weighting Precision

With a molecular weight of 453.19 g/mol , the compound is approximately 72 Da heavier than the non‑iodinated analog 4‑bromo‑2‑(tert‑butyl)oxazolo[4,5‑c]pyridine (MW ≈381 g/mol) . In compound‑management workflows where stock solutions are prepared by weight, a higher molecular weight reduces relative weighing errors and facilitates precise dosing for concentration‑response assays.

Analytical Chemistry Compound Management High‑Throughput Screening

TMS Group Provides a Latent C‑H Site for Late‑Stage Diversification Without Premature Activation

The C‑7 TMS group in the target compound can be quantitatively converted to a C‑H bond under mild fluoride‑mediated conditions (e.g., TBAF, rt, >95% yield) [1]. Analogs that replace TMS with a stable C‑H or C‑Cl substituent (e.g., 4‑bromo‑2‑(tert‑butyl)‑7‑chloro‑6‑iodooxazolo[4,5‑c]pyridine) lose this latent reactivity, permanently occupying the 7‑position with a non‑labile group [2].

Late‑Stage Functionalization Protecting Group Strategy Medicinal Chemistry

Preferred Application Scenarios for 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine Based on Quantitative Evidence


Sequential, Three‑Directional Library Synthesis for Kinase‑Focused Fragment Elaboration

The three orthogonal handles (Br, I, TMS) allow chemists to execute, for example, a Suzuki coupling at C‑6 (driven by faster oxidative addition to Ar‑I), followed by a Sonogashira coupling at C‑4, and finally a Hiyama coupling or protodesilylation at C‑7 [1]. This divergent sequence, not possible with any single analog, maximizes scaffold utility in medicinal‑chemistry exploration, directly leveraging the +1 handle count and the >10‑fold C‑I vs. C‑Br reactivity differential cited in Section 3 [2].

Hydrophobic Pharmacophore Mapping in CNS‑Targeted Probe Discovery

With a logP of 6.21, the compound is well‑suited for constructing high‑lipophilicity ligands that require substantial membrane permeability or engage targets in lipid‑rich environments [1]. This application is immediately supported by the +2.2–2.7 logP advantage over non‑iodinated analogs identified in Section 3, enabling preferential selection for blood‑brain‑barrier‑program projects.

Precision Compound‑Management Workflows Requiring Accurate Sub‑Milligram Dispensing

The compound's higher molecular weight (453.2 Da) reduces relative weighing errors versus the 381 Da comparator [1]. This makes it the preferred building block for automated acoustic‑dispensing systems or manual stock‑solution preparation when dosing accuracy below 5% coefficient of variation is mandated, as quantified in Section 3.

Late‑Stage Diversification Platforms Using the TMS Group as a Latent Functionality

The C‑7 TMS can be retained through multiple synthetic steps and cleaved only at the final stage using TBAF, providing a C‑H site for last‑step C–H functionalization or a convenient entry into C‑7 boronic ester formation [1]. This strategy is unavailable with the permanent C‑7 chloro or unsubstituted analogs discussed in Section 3, making the compound uniquely suitable for deferred‑decision chemistry.

Quote Request

Request a Quote for 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.